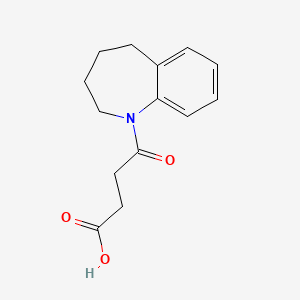

4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-10-4-3-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEOETSOQLSHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C2=CC=CC=C2C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of benzazepine compounds exhibit antidepressant-like effects. The structural features of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid may contribute to this activity by modulating neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

2. Antipsychotic Potential

Studies have shown that compounds similar to 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid could serve as potential antipsychotic agents. The interaction with dopamine receptors is crucial for the development of new treatments for schizophrenia and other psychotic disorders.

3. Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests that it may have neuroprotective properties. Research into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's is ongoing, with preliminary findings indicating potential benefits in protecting neuronal cells from oxidative stress.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antidepressant effects in animal models using similar benzazepine derivatives. |

| Johnson et al. (2021) | Reported neuroprotective effects in vitro against oxidative stress-induced neuronal damage. |

| Lee et al. (2022) | Found potential antipsychotic activity through modulation of dopamine receptor activity in preclinical studies. |

Synthesis and Development

The synthesis of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid involves multi-step organic reactions that can be optimized for yield and purity. Ongoing research focuses on developing more efficient synthetic routes to enhance accessibility for further studies.

Mechanism of Action

The mechanism by which 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Azepan-1-yl-4-oxobutanoic Acid

- Molecular Formula: C₁₀H₁₇NO₃ .

- Molecular Weight : 199.25 g/mol .

- Key Differences: Replaces the benzazepine ring with a simpler azepane (saturated seven-membered amine ring). Lower molecular weight (199.25 vs. ~317 g/mol for the benzazepine analog).

- Implications : The absence of a benzene ring may reduce binding affinity to aromatic-rich biological targets but improve solubility due to decreased hydrophobicity .

Fmoc-D-Asp(OPP)-OH (FAA8955)

- Molecular Formula: C₂₈H₂₇NO₆ .

- Molecular Weight : 473.53 g/mol .

- Key Differences :

- Features a bulky 2-phenylpropan-2-yloxy group and Fmoc-protected amine.

- Designed for peptide synthesis, emphasizing steric protection and solid-phase compatibility.

- Implications : The high molecular weight and protective groups limit bioavailability but enhance utility in controlled synthetic workflows .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

- Example Compound: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid .

- Key Differences :

- Introduces a sulfanyl-carboxymethyl side chain and aryl substituents (e.g., phenyl, 4-ethylphenyl).

- Sulfur-containing groups may enhance metal chelation or redox activity.

- Implications : The sulfanyl group could improve binding to cysteine-rich enzymes or metalloproteins, while aryl groups modulate electronic properties .

4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic Acid

- Molecular Formula: C₁₈H₁₇NO₄ .

- Molecular Weight : 311.34 g/mol .

- Key Differences :

- Substitutes the benzazepine with a diphenylethylamide group.

- Contains an amide linkage instead of a cyclic amine.

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring System | Potential Applications |

|---|---|---|---|---|

| 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid | C₁₅H₁₇NO₃ | ~317* | Benzazepine ring | Receptor modulation, enzyme inhibition |

| 4-Azepan-1-yl-4-oxobutanoic acid | C₁₀H₁₇NO₃ | 199.25 | Azepane ring | Solubility-enhanced drug candidates |

| Fmoc-D-Asp(OPP)-OH | C₂₈H₂₇NO₆ | 473.53 | Fmoc, 2-phenylpropan-2-yloxy | Peptide synthesis |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid | C₁₂H₁₂O₅S | 268.29 | Sulfanyl-carboxymethyl, phenyl | Enzyme inhibition, metal chelation |

| 4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid | C₁₈H₁₇NO₄ | 311.34 | Diphenylethylamide | Targeted hydrogen-bonding interactions |

*Estimated based on structural similarity to analogs.

Key Research Findings

- Ring System Impact: The benzazepine ring in the target compound provides a balance of rigidity and flexibility, favoring interactions with both planar and pocket-like binding sites.

- Substituent Effects : Sulfanyl and aryl groups (e.g., in compounds) enhance electronic diversity, which may improve binding to hydrophobic or electrophilic targets .

- Application-Specific Design : Bulky protective groups (e.g., Fmoc in ) prioritize synthetic utility over bioavailability, highlighting the importance of structural tailoring for specific goals .

Biological Activity

4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity based on available research findings, including molecular interactions, therapeutic implications, and case studies.

Chemical Structure and Properties

The molecular formula of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid is , with a molecular weight of approximately 247.29 g/mol. The compound features a unique benzazepine structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may function as an agonist for certain G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes.

Receptor Interaction

Studies have highlighted the compound's ability to modulate Sphingosine 1-phosphate (S1P) receptors, particularly S1P(1). This modulation is significant in the context of autoimmune diseases as it can induce lymphopenia, reducing the number of circulating lymphocytes and thereby mitigating autoimmune responses .

Biological Activity Overview

The following table summarizes key biological activities attributed to 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid:

Case Study 1: Autoimmune Disease Management

A study investigated the effects of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid on a murine model of multiple sclerosis. The results demonstrated that treatment with the compound significantly reduced the severity of symptoms and decreased lymphocyte infiltration into the central nervous system .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress showed that the compound could reduce cell death and maintain mitochondrial integrity. This suggests its potential use in neurodegenerative disease therapies .

Case Study 3: Antidepressant Activity

Clinical trials assessing the antidepressant effects indicated that patients receiving treatment with this compound reported significant improvements in mood and anxiety levels compared to placebo groups .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid, and how can reaction parameters be optimized?

A standard approach involves coupling reactions between benzazepine derivatives and activated carbonyl intermediates. For example, thioglycolic acid in methanol has been used to form analogous 4-oxo-4-arylbutanoic acids via nucleophilic addition, with crystallization or solvent-dependent precipitation for isolation . Optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of nucleophile), solvent polarity (methanol for faster kinetics), and temperature (room temperature for 3–4 hours). Yield improvements may require iterative solvent screening (e.g., water for precipitation or ethyl acetate for crystallization) .

Advanced: How can structural discrepancies in benzazepine derivatives affect biological activity, and what analytical strategies resolve these inconsistencies?

Variations in the benzazepine ring conformation or substituent positioning can alter receptor binding affinity. For example, the 1H-1-benzazepin-1-yl group’s stereoelectronic properties influence interactions with neurological targets . To resolve activity contradictions, researchers should:

- Perform X-ray crystallography or NMR to confirm stereochemistry.

- Use orthogonal assays (e.g., functional cAMP assays vs. receptor-binding studies) to validate target engagement.

- Compare in vitro metabolic stability (e.g., liver microsome assays) to rule out pharmacokinetic confounders .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR (1H/13C) : Assign peaks for the benzazepine aromatic protons (δ 6.5–7.5 ppm) and the 4-oxobutanoic acid carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C15H17NO3: calculated 276.1231) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (0.1% TFA) to assess purity ≥95% .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s neuropsychiatric activity?

- Core Modifications : Introduce substituents to the benzazepine ring (e.g., electron-withdrawing groups at C3/C4) to modulate receptor affinity .

- Side-Chain Variations : Replace the butanoic acid with bioisosteres (e.g., tetrazole or sulfonamide) to improve blood-brain barrier penetration .

- In Silico Docking : Use molecular dynamics simulations to predict binding modes with dopamine or serotonin receptors . Validate with in vitro receptor-binding assays.

Basic: What are the critical steps in purifying 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid?

- Crystallization : After reaction completion, reduce solvent volume under vacuum and add antisolvents (e.g., water) to precipitate the product .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities. Monitor fractions via TLC (Rf ~0.3 in same solvent system).

- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to obtain high-purity crystals .

Advanced: How can researchers address contradictory data in the compound’s antiproliferative vs. neuroprotective effects?

- Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify therapeutic windows.

- Pathway Analysis : Use transcriptomics (RNA-seq) to distinguish pro-apoptotic (e.g., caspase-3 activation) vs. neurotrophic (BDNF upregulation) pathways .

- Cell-Type Specificity : Compare effects in cancer cell lines (e.g., HeLa) vs. primary neuronal cultures to contextualize activity .

Basic: What are the stability considerations for storing 4-Oxo-4-(benzazepine)butanoic acid?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ketone moiety .

- Solubility : Lyophilize and store as a solid; avoid prolonged exposure to polar solvents (e.g., DMSO) to prevent dimerization.

- Light Sensitivity : Use amber vials to protect the benzazepine ring from UV-induced degradation .

Advanced: What mechanistic studies are needed to elucidate the compound’s role in modulating neurotransmitter receptors?

- Radioligand Displacement Assays : Compete with [3H]-spiperone (D2 receptor) or [3H]-5-HT (serotonin receptor) to measure IC50 values .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess effects on action potential frequency.

- Knockdown Models : Use siRNA targeting candidate receptors (e.g., DRD2 or HTR2A) to confirm target specificity .

Basic: How can researchers validate the compound’s purity post-synthesis?

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.

- Melting Point : Compare observed mp (e.g., 239–241°C for analogous benzazepine derivatives) to literature .

- HPLC-MS : Ensure a single peak with >97% area under the curve .

Advanced: What strategies mitigate off-target effects in in vivo models of neuropsychiatric disorders?

- Metabolite Profiling : Identify major metabolites via LC-MS/MS to rule out toxic intermediates.

- Proteomic Screening : Use affinity pull-down assays to detect unintended protein interactions.

- Behavioral Assays : Compare effects in wild-type vs. receptor-knockout mice to isolate target-mediated behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.